molecular formula C17H12Cl2N2O3 B8484389 8-(2,6-Dichloro-3-nitrobenzyloxy)-2-methylquinoline CAS No. 167834-56-2

8-(2,6-Dichloro-3-nitrobenzyloxy)-2-methylquinoline

Cat. No. B8484389
M. Wt: 363.2 g/mol
InChI Key: HYIPHECUSUQGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05994368

Procedure details

To a mixture of sodium hydride (40% in oil, 2.64 g) and N,N-dimethylformamide (100 ml) was added 8-hydroxy-2-methylquinoline (10 g) in an ice-water bath. The mixture was stirred for 30 minutes at the same temperature and then 2,6-dichloro-3-nitrobenzyl chloride (15.1 g) and tetrabutylammonium iodide (100 mg) were added therein. The reaction mixture was stirred at ambient temperature for 1 hour. To this mixture was added water (100 ml) in an ice-water bath. The precipitates were collected by vacuum filtration and washed with water (60 ml) to give 8-(2,6-dichloro-3-nitrobenzyloxy)-2-methylquinoline (20.36 g) as a powder.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=O.[OH:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[CH:14]2.[Cl:20][C:21]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:22]=1[CH2:23]Cl>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:20][C:21]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:22]=1[CH2:23][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[CH:14]2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C
Step Three
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC1=C(CCl)C(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (60 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(COC=2C=CC=C3C=CC(=NC23)C)C(=CC=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.36 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.